N-(4-Pyridinylmethyl)acetamide
Overview
Description
N-(4-Pyridinylmethyl)acetamide: is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by the presence of a pyridine ring attached to an acetamide group via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Pyridinylmethyl)acetamide typically involves the reaction of 4-pyridinemethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by the action of ammonia or an amine.
Industrial Production Methods: the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(4-Pyridinylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(4-Pyridinylmethyl)amine.
Substitution: Various substituted pyridines depending on the substituent used.
Scientific Research Applications
N-(4-Pyridinylmethyl)acetamide has diverse applications in scientific research:
Medicinal Chemistry: It is a potent inhibitor of acetylcholinesterase, making it a candidate for the treatment of Alzheimer’s disease.
Drug Development: The compound is used in the synthesis of various pharmacologically active molecules.
Organic Synthesis: It serves as a building block for the synthesis of heterocyclic compounds.
Biological Research: Its inhibitory effects on enzymes make it useful in studying enzyme kinetics and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-Pyridinylmethyl)acetamide involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
N-(4-Pyridinylmethyl)amine: Similar structure but lacks the acetamide group.
N-(4-Pyridinylmethyl)acetamide N-oxide: Oxidized form of the compound.
This compound derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness: this compound is unique due to its specific inhibitory action on acetylcholinesterase, which is not commonly observed in other similar compounds. Its structure allows for specific interactions with the enzyme, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCVTBJXTMEQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302618 | |
Record name | N-(4-Pyridinylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23974-15-4 | |
Record name | 23974-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Pyridinylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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